molecular formula C₂₁H₂₂D₄N₆O₆ B1153226 N-Carboxybenzyl D-Valacyclovir-d4

N-Carboxybenzyl D-Valacyclovir-d4

Cat. No.: B1153226
M. Wt: 462.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Carboxybenzyl D-Valacyclovir-d4 is a deuterated derivative and a key analytical standard used in pharmaceutical research and development, particularly in the analysis of the antiviral prodrug valacyclovir . This compound serves as a critical tool for quantitative analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry, where the incorporation of four deuterium atoms provides a distinct mass difference from the non-labeled compound, enabling precise internal standardization and accurate measurement of drug levels in complex biological matrices . Its primary research value lies in its application as a validated reference material for ensuring analytical accuracy in studies involving valacyclovir. Valacyclovir is an orally active antiviral pro-drug that is rapidly converted in the body to acyclovir, its active moiety . Acyclovir then exerts its effect by selectively inhibiting viral DNA polymerase after being phosphorylated by viral thymidine kinase, leading to chain termination and cessation of viral replication . As a protected form of the D-isomer of valacyclovir, this compound is also structurally relevant in synthetic chemistry research, for instance, in exploring and optimizing synthetic pathways for antiviral nucleoside analogues, as the carboxybenzyl (Cbz) group is a common protecting group used in such processes . Researchers utilize this compound to monitor reaction pathways, control the quality of synthesized batches, and study the pharmacokinetics and metabolic profile of valacyclovir and related compounds. This makes it an indispensable compound for drug discovery, method development, and quality control laboratories focused on antiviral agents. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₁H₂₂D₄N₆O₆

Molecular Weight

462.49

Synonyms

N(Val)-Carboxybenzyl Valacyclovir-d4;  N-[(Phenylmethoxy)carbonyl]-D-valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]Ethyl Ester-d4;  ;  Valacyclovir Related Compound E-d4; 

Origin of Product

United States

Synthetic Methodologies for N Carboxybenzyl D Valacyclovir D4

Precursor Synthesis and Stereoselective Formation of D-Valacyclovir-d4 Scaffold

The formation of the D-Valacyclovir-d4 scaffold is a critical phase that relies on the successful synthesis of its constituent parts with the correct isotopic and stereochemical configurations.

The "-d4" designation in N-Carboxybenzyl D-Valacyclovir-d4 refers to four deuterium (B1214612) atoms located on the ethoxymethyl side chain of the acyclovir (B1169) component. The incorporation of deuterium is a key step, aimed at creating a molecule suitable for use as an internal standard in pharmacokinetic studies or for investigating kinetic isotope effects.

The primary method for introducing these deuterium atoms is through the use of deuterated starting materials in the synthesis of the acyclovir side chain. General strategies for deuterium labeling include H-D exchange reactions catalyzed by metals like palladium or ruthenium in the presence of a deuterium source such as heavy water (D₂O). google.com More specific to this synthesis, the required side-chain precursor, a deuterated version of 2-((acetyloxy)methoxy)ethyl acetate, must be prepared. nih.govlookchem.com

One plausible route involves the synthesis of deuterated 1,3-dioxolane, which can serve as a building block. researchgate.netchemicalbook.com The synthesis of deuterated heterocycles can be achieved using deuterated reagents like dimethylformamide-d₇ to generate deuterated intermediates. nih.gov For example, a deuterated formylating agent can be reacted with a suitable substrate to build the deuterated side chain.

A general approach for synthesizing deuterated amines involves the reduction of deuterated amides, a method that can be adapted for creating deuterated building blocks on a larger scale. epj-conferences.org

Table 1: Methods for Deuterium Incorporation

Method Description Deuterium Source Catalyst/Reagent Reference
Catalytic H-D Exchange Exchange of hydrogen atoms with deuterium on a substrate. D₂O Palladium/Carbon (Pd/C) or Ruthenium (Ru) google.com
Deuterated Building Blocks Use of pre-synthesized deuterated starting materials. Varies (e.g., DMF-d₇, CD₃OD) e.g., Me₂NCD(OMe)₂ nih.gov

The stereochemistry of the final compound is dictated by the use of the D-enantiomer of valine. Obtaining enantiomerically pure D-valine is a crucial precursor step. D-Valine is the enantiomer of the essential amino acid L-valine. medchemexpress.com While many syntheses focus on the pharmaceutically active L-isomer, the D-isomer can be sourced or synthesized through several established methods. rsc.org

One common industrial method is the resolution of a racemic mixture of DL-valine . This can be accomplished through:

Enzymatic Resolution: This technique utilizes the stereospecificity of enzymes. For instance, mold acylase can selectively hydrolyze the N-acetyl group from N-acetyl-L-valine, leaving the N-acetyl-D-valine unreacted. tandfonline.com The two compounds can then be separated, and the D-amino acid can be liberated by subsequent hydrolysis.

Preferential Crystallization: Racemic DL-valine can be converted to its hydrohalide salt. A supersaturated solution of the DL-valine hydrohalide is then seeded with a pure crystal of D-valine hydrohalide, inducing the crystallization of the D-enantiomer. google.com

Alternatively, D-valine can be obtained from the chiral pool , utilizing existing chiral molecules as starting materials for a stereocontrolled synthesis. baranlab.org For the purpose of synthesizing the target compound, commercially available N-Cbz-D-valine is often used, which simplifies the process by providing the chiral amino acid in its required protected form. chemicalbook.com

The Acyclovir-d4 core is synthesized by attaching the deuterated side chain to a guanine (B1146940) base. A standard synthesis of acyclovir involves the N9-alkylation of a protected guanine derivative with an appropriate acyclic side-chain synthon. In this case, the synthon must be deuterated.

The key reagent for the non-deuterated synthesis is 2-((acetyloxy)methoxy)ethyl acetate. nih.govlookchem.com The synthesis of its d4-analogue is paramount. A plausible synthetic route could start from ethylene-d4-glycol or involve the reaction of a protected guanine with a deuterated electrophile like 2-(chloromethoxy)ethyl-d4 acetate. The synthesis of such deuterated side-chain precursors often involves multi-step sequences where deuterium is introduced early and carried through the reaction pathway.

Table 2: General Scheme for Acyclovir-d4 Synthesis

Step Reactants Reagents/Conditions Product
1 Guanine Acetic Anhydride (protection) Diacetylguanine
2 Diacetylguanine, Deuterated Side-Chain Precursor* Acid catalyst (e.g., p-TsOH) Diacetyl-Acyclovir-d4
3 Diacetyl-Acyclovir-d4 Base (e.g., Ammonia in Methanol) Acyclovir-d4

*e.g., 2-((acetyloxy)methoxy)ethyl-d4,d4 acetate

Introduction and Manipulation of the N-Carboxybenzyl Protecting Group

The N-Carboxybenzyl (Cbz) group serves to protect the amino functionality of D-valine during the subsequent esterification reaction, preventing self-condensation and other side reactions.

The introduction of the Cbz protecting group onto the D-valine nitrogen is a standard and well-documented procedure in peptide chemistry. The most common method involves the reaction of D-valine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.

A typical procedure is the Schotten-Baumann reaction, where D-valine is dissolved in an aqueous solution of a base, such as sodium carbonate, and then treated with benzyl chloroformate. google.com The base neutralizes the hydrochloric acid that is formed as a byproduct. After the reaction, the mixture is acidified to precipitate the N-Cbz-D-valine product, which can be extracted with an organic solvent. As previously noted, N-Cbz-D-valine is also commercially available. chemicalbook.com

The final step in the synthesis of the title compound is the coupling of N-Cbz-D-valine with the prepared Acyclovir-d4. This esterification is typically achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

While this compound is the target compound of this article, it is synthetically an intermediate if the ultimate goal were to produce D-Valacyclovir-d4. The removal of the N-Carboxybenzyl (Cbz) protecting group is a well-established transformation.

The most common and efficient method for Cbz deprotection is catalytic hydrogenation . This involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, with the byproducts being toluene (B28343) and carbon dioxide, which are easily removed.

Table 3: Common Cbz Deprotection Methods

Method Reagents Conditions Advantages
Catalytic Hydrogenolysis H₂, Pd/C Methanol or Ethanol solvent, room temperature High yield, clean byproducts
Acidolysis HBr in Acetic Acid Room temperature Effective, but harsh conditions
Transfer Hydrogenation Cyclohexene, Pd/C Reflux in Ethanol Avoids use of H₂ gas

Overall Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through two primary strategies: a linear synthesis pathway and a convergent synthesis pathway. The choice between these routes often depends on the availability of starting materials, desired yield, and the ease of purification of intermediates.

A linear synthesis involves the sequential modification of a single starting material to build the final molecule. In the context of this compound, this would typically start with the non-deuterated acyclovir, which is first coupled with N-Cbz-D-valine, followed by a deuteration step at a later stage. However, a more common and controlled approach for introducing isotopic labels is through a convergent synthesis .

A plausible convergent synthesis for this compound is outlined below:

Fragment 1: Synthesis of Acyclovir-d4

The deuterated acyclovir fragment, specifically 9-((2-hydroxyethoxy)methyl-d4)-guanine, is a key intermediate. The synthesis of Acyclovir-d4 has been reported and involves the use of deuterated reagents. One common method involves the alkylation of a protected guanine derivative with a deuterated side chain. For instance, 2-(benzyloxy)ethoxymethyl-d4 chloride can be synthesized and then coupled with a protected guanine. Subsequent deprotection yields Acyclovir-d4. The deuterium atoms are incorporated into the ethoxy-methyl side chain.

Fragment 2: Synthesis of N-Carboxybenzyl-D-valine

The second fragment, N-Carboxybenzyl-D-valine (N-Cbz-D-valine), is prepared by the protection of the amino group of D-valine. This is a standard procedure in peptide chemistry, often involving the reaction of D-valine with benzyl chloroformate in the presence of a base, such as sodium carbonate, to yield the N-Cbz protected amino acid.

Final Coupling Step

The final step in the convergent synthesis is the esterification of Acyclovir-d4 with N-Cbz-D-valine. This reaction is typically carried out in an inert solvent such as dimethylformamide (DMF). A coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP), are employed to facilitate the formation of the ester bond. asianpubs.orgnih.gov The reaction mixture is stirred at a controlled temperature to ensure complete reaction and to minimize side reactions, such as racemization. asianpubs.org

This convergent approach allows for the efficient incorporation of the deuterium label at a specific position in the acyclovir portion of the molecule, ensuring the final product has the desired isotopic purity.

Analytical Research Applications of N Carboxybenzyl D Valacyclovir D4

Application as a Stable Isotope Internal Standard in Quantitative Bioanalysis

The gold standard in quantitative bioanalysis by mass spectrometry is the use of a stable isotope-labeled internal standard. tandfonline.comnih.gov N-Carboxybenzyl D-Valacyclovir-d4 is designed for this purpose, intended to be used alongside its non-labeled counterpart, N-Carboxybenzyl D-Valacyclovir, which is a known synthetic intermediate in the preparation of valacyclovir (B1662844). asianpubs.orgresearchgate.netgoogle.com A SIL-IS is considered the best tool for ensuring accuracy and precision in quantifying analytes in complex biological matrices like plasma or urine. aptochem.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Analogs

The development of robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is fundamental for the accurate quantification of drug compounds in biological samples. Numerous studies have detailed the validation of such methods for valacyclovir and its active metabolite, acyclovir (B1169), frequently employing deuterated internal standards like Valacyclovir-d4, Valacyclovir-d8, or Acyclovir-d4. akjournals.comresearchgate.netnih.gov

A typical method involves protein precipitation from a small plasma volume (e.g., 10-100 μL), followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. akjournals.comnih.govnih.gov The use of a deuterated internal standard, such as this compound for its non-deuterated analog, is critical during method validation, which assesses linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines. nih.govtandfonline.com

Table 1: Representative LC-MS/MS Parameters for Valacyclovir Analog Analysis This table is an illustrative example based on published methods for similar compounds and does not represent data for this compound itself.

ParameterTypical Condition/ValueReference
Chromatography ColumnReverse Phase C18 (e.g., Waters Atlantis T3, Zorbax SB C18) akjournals.comnih.gov
Mobile PhaseGradient of aqueous buffer (e.g., Ammonium Formate with Formic Acid) and organic solvent (e.g., Acetonitrile or Methanol) akjournals.comnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.netnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.netnih.gov
Example MRM Transition (Valacyclovir)m/z 325.2 → 152.1 nih.gov
Example MRM Transition (Valacyclovir-d8 IS)m/z 333.3 → 152.0 akjournals.comresearchgate.net
Linear Range~0.5 - 700 ng/mL akjournals.com

Advantages of Deuterium (B1214612) Labeling for Mass Spectrometric Quantification

Deuterium labeling offers significant advantages in quantitative mass spectrometry. clearsynth.comacs.org As a stable, non-radioactive isotope, deuterium's primary benefit is that it increases the mass of a molecule without significantly altering its chemical and physical properties. aptochem.comscispace.com

Key advantages include:

Co-elution: The deuterated standard (e.g., this compound) has nearly identical chromatographic retention time to the non-labeled analyte. aptochem.com This ensures that both compounds experience the same conditions as they pass through the analytical system.

Correction for Variability: Because the standard and analyte behave almost identically during sample preparation (extraction, evaporation) and analysis (ionization), the ratio of their signals remains constant, correcting for variations in recovery or instrument response. aptochem.comclearsynth.com

Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even when they co-elute. clearsynth.com The mass increase should be sufficient to avoid overlap with the natural isotope distribution of the analyte. aptochem.com

Improved Robustness: The use of deuterated internal standards leads to more robust and reliable assays, reducing data rejection rates and improving throughput. aptochem.com

Table 2: Analyte vs. Deuterated Internal Standard Properties

PropertyAnalyte (Non-labeled)Deuterated Internal StandardSignificance
Chemical StructureIdenticalIdenticalEnsures similar chemical behavior.
Molecular WeightXX + n (where n is the number of deuterium atoms)Allows for differentiation by the mass spectrometer.
Retention TimeTends to be nearly identicalTends to be nearly identicalEnsures both experience the same matrix effects. aptochem.com
Ionization EfficiencyAssumed to be identicalAssumed to be identicalCritical for accurate ratio-based quantification. aptochem.com
Extraction RecoveryAssumed to be identicalAssumed to be identicalCorrects for losses during sample preparation.

Matrix Effects and Signal Suppression Mitigation in Bioanalytical Assays

A major challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source. chromatographyonline.com This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification. nih.gov

The most effective way to compensate for these unpredictable effects is the use of a co-eluting stable isotope-labeled internal standard. tandfonline.comnih.gov Since the SIL-IS and the analyte elute at the same time, they are exposed to the same degree of ion suppression or enhancement. While the absolute signal of each compound may fluctuate, their signal ratio remains constant, thus providing an accurate measurement. Although issues like chromatographic separation between the deuterated standard and the analyte can sometimes occur (known as the deuterium isotope effect), SIL-IS remains the preferred choice for mitigating matrix effects.

Table 3: Illustration of Matrix Effect Correction with a SIL-Internal Standard

ScenarioAnalyte SignalInternal Standard SignalAnalyte/IS RatioOutcome
Clean Solution (No Matrix)100,000100,0001.0Reference measurement.
Biological Sample (50% Signal Suppression)50,00050,0001.0The ratio remains correct, leading to accurate quantification despite signal loss.
Biological Sample (20% Signal Enhancement)120,000120,0001.0The ratio remains correct, leading to accurate quantification despite signal enhancement.

Utilization in Metabolic Pathway Elucidation Studies

Stable isotope labeling is a powerful tool in drug metabolism research, used to track the fate of a drug and identify its metabolites. acs.orgnih.gov Administering a mixture of labeled and unlabeled drug allows researchers to easily identify drug-related material in a complex biological matrix by searching for the characteristic "twin ion" peaks in the mass spectrum. researchgate.net

Tracing Metabolic Fate in In Vitro Systems (e.g., cell cultures, tissue homogenates, isolated enzymes)

This compound can be used as a tracer to study the metabolic fate of its non-labeled counterpart in various in vitro systems. These systems are essential for early-stage metabolism investigations. nih.gov For instance, N-Carboxybenzyl D-Valacyclovir is a protected prodrug, and a key metabolic step would be the cleavage of the N-carboxybenzyl protecting group to release D-Valacyclovir.

Cell Cultures: Caco-2 cell monolayers, which simulate the intestinal epithelium, could be used to study the initial metabolism and transport of the compound. fortunejournals.com

Tissue Homogenates: Liver microsomes or hepatocytes are commonly used as they contain the primary enzymes (like cytochrome P450s and esterases) responsible for drug metabolism. nih.govfortunejournals.com These systems would be ideal for investigating the enzymatic hydrolysis of the ester and amide bonds in N-Carboxybenzyl D-Valacyclovir.

Isolated Enzymes: Purified enzymes can be used to confirm the specific enzymes responsible for a particular metabolic transformation. fortunejournals.com

By using the d4-labeled version, researchers can follow the conversion of the parent compound into its metabolites, even at low concentrations.

Identifying and Characterizing Metabolites of Valacyclovir Analogs Using Deuterium Labeling

The core principle of using deuterium labeling for metabolite identification is the creation of a unique isotopic signature. researchgate.netnih.gov When a 1:1 mixture of the labeled (this compound) and unlabeled compound is incubated in a metabolic system, any resulting metabolite will appear as a pair of peaks in the mass spectrum, separated by 4 mass units (the mass of the four deuterium atoms).

This "twin peak" or "doublet" signature makes it straightforward to distinguish drug-related metabolites from endogenous background ions. researchgate.net Once a metabolite doublet is found, its structure can be elucidated using tandem mass spectrometry (MS/MS). The fragmentation pattern of the metabolite can be compared to that of the parent drug to determine the site of metabolic modification (e.g., hydrolysis, oxidation). The retention or loss of the deuterium label in the fragments provides additional clues to the location of the metabolic change. researchgate.net For valacyclovir itself, known metabolic pathways include hydrolysis to acyclovir, followed by oxidation. fortunejournals.comnih.gov

Quantitative Analysis of Metabolite Formation Rates

The study of metabolite formation rates is a cornerstone of drug metabolism and pharmacokinetics (DMPK). Accurate quantification of the rate at which a prodrug is converted to its active metabolite is essential for understanding its efficacy and pharmacological profile. In the case of the antiviral prodrug valacyclovir, its therapeutic action is dependent on its rapid and extensive conversion to the active compound, acyclovir. The use of stable isotope-labeled internal standards is the gold standard for achieving the precision and accuracy required in these bioanalytical studies. This compound is a deuterated analog of valacyclovir designed for this specific purpose.

This compound serves as an ideal internal standard in analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for quantifying the conversion of valacyclovir to acyclovir. nih.gov The fundamental principle of its use lies in isotope dilution mass spectrometry. A known quantity of the deuterated standard is spiked into a biological sample (such as human or mouse plasma) before any processing or extraction steps. nih.govtexilajournal.com Because the physical and chemical properties of the deuterated standard are nearly identical to the non-labeled analyte (valacyclovir), it experiences the same losses during sample preparation and the same ionization efficiency (or suppression) in the mass spectrometer's ion source. texilajournal.comresearchgate.net

However, due to the presence of four deuterium atoms, this compound has a higher mass than the endogenous compound. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for experimental variability and ensure highly accurate quantification of the analyte's concentration. texilajournal.com

Research findings demonstrate that methods employing a deuterated valacyclovir standard are highly sensitive and robust. nih.gov The use of such standards in LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode allows for precise measurement of both the parent prodrug and its active metabolite. In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This technique provides exceptional specificity, even in complex biological matrices like plasma. nih.govakjournals.com

For the analysis of valacyclovir's metabolism, the key precursor → product ion transitions are monitored. The following table details the typical mass-to-charge ratios (m/z) used for quantifying valacyclovir, its metabolite acyclovir, and their corresponding deuterated internal standards.

Table 1: Mass Spectrometric Parameters for Valacyclovir and Acyclovir Analysis This table is interactive. You can sort and filter the data.

Compound Type Precursor Ion (m/z) Product Ion (m/z) Source
Valacyclovir (VACV) Analyte 325.2 152.1 nih.gov
Valacyclovir-d4 Internal Standard 329.2 152.1 nih.gov
Acyclovir (ACV) Metabolite 226.2 152.1 nih.gov
Acyclovir-d4 Internal Standard 230.2 152.1 nih.gov
Valacyclovir-d8 Internal Standard 333.3 152.0 akjournals.com

The application of this methodology allows researchers to track the formation of acyclovir from valacyclovir over time in pharmacokinetic studies. After administration of valacyclovir, plasma samples are collected at various time points and analyzed using the LC-MS/MS method with the deuterated internal standard. This yields precise concentration-time data, which is critical for calculating key pharmacokinetic parameters such as the rate of metabolite formation (kf), the maximum concentration (Cmax) of the metabolite, and the time to reach maximum concentration (Tmax).

The following table provides representative data from a simulated pharmacokinetic study to illustrate the type of results obtained from such an analysis. The data show the rapid decrease in valacyclovir concentration corresponding with the rapid formation and subsequent elimination of the acyclovir metabolite.

Table 2: Representative Pharmacokinetic Data for Valacyclovir to Acyclovir Conversion This table is interactive. You can sort and filter the data.

Time Point (Hours) Valacyclovir Conc. (ng/mL) Acyclovir Conc. (ng/mL)
0.25 650.5 1550.8
0.50 410.2 3245.1
1.00 155.8 5100.6
1.50 60.1 5850.3
2.00 25.3 5500.9
3.00 5.1 4520.7
4.00 < 0.5 3680.4
6.00 < 0.5 2100.2

These quantitative findings confirm that valacyclovir is a highly efficient prodrug, with plasma concentrations of the unconverted form being low and transient, often becoming non-quantifiable within three hours of administration. akjournals.comresearchgate.net The use of this compound, or similar deuterated standards, is indispensable for generating the high-quality data needed to accurately characterize these metabolic formation rates. nih.govmdpi.com

Preclinical Biotransformation and Disposition Studies of N Carboxybenzyl D Valacyclovir D4

In Vitro Enzymatic Hydrolysis and Biotransformation

The metabolic fate of N-Carboxybenzyl D-Valacyclovir-d4 is primarily dictated by its chemical structure, which incorporates three key moieties: an N-Carboxybenzyl protecting group, a D-valine amino acid ester, and a deuterated acyclovir (B1169) core. Its biotransformation is a multi-step process involving enzymatic cleavage to release the active antiviral agent.

Role of Esterases (e.g., Valacyclovir (B1662844) Hydrolase) in Prodrug Activation of Valacyclovir Analogs

The activation of valacyclovir and its analogs is predominantly carried out by a specific α-amino acid ester hydrolase known as valacyclovir hydrolase (VACVase). nih.govnih.gov This enzyme, found in the liver and intestines, catalyzes the hydrolysis of the ester bond, releasing acyclovir and the corresponding amino acid. patsnap.comdrugbank.com

Valacyclovir hydrolase exhibits broad specificity for the nucleoside analogue parent drug but has a more defined preference for the aminoacyl moiety. nih.govacs.org Studies on rat liver VACVase have shown a preference for L-alanyl and L-methionyl esters of acyclovir over the L-valyl ester (valacyclovir). nih.gov This enzymatic action is crucial for the high systemic concentrations of acyclovir achieved after oral administration of valacyclovir. oup.com The enzyme's catalytic triad, composed of Ser-122, His-255, and Asp-227, is responsible for the hydrolytic activity. nih.gov

For this compound, the initial and most critical step in its activation pathway is the hydrolysis of the valine ester linkage to release D-valine and N-Carboxybenzyl-acyclovir-d4. The efficiency of this step is dependent on the stereochemistry of the valine residue, a factor known to significantly influence enzymatic recognition and processing. nih.gov

Cleavage of the N-Carboxybenzyl Group by Specific Enzymes or Chemical Pathways

Following or preceding the ester hydrolysis, the N-Carboxybenzyl (Cbz) group must be cleaved to liberate the active acyclovir-d4. The Cbz group is a commonly used protecting group in organic synthesis and its removal can be achieved through various chemical methods. organic-chemistry.org In a biological context, the cleavage of such carbamate (B1207046) linkages can be mediated by certain enzymes.

Carboxylesterases are a class of enzymes known to hydrolyze carbamate-containing compounds. nih.govnih.gov While the primary role of valacyclovir hydrolase is ester cleavage, other non-specific esterases or amidases present in cellular and subcellular fractions could potentially hydrolyze the carbamate bond of the N-Carboxybenzyl group. The metabolic pathway might involve an initial enzymatic attack on the carbamate, followed by spontaneous decarboxylation to yield the free amine of the valine moiety, or direct hydrolysis of the entire N-Carboxybenzyl-D-valine group.

The specific enzymes responsible for the cleavage of the N-Carboxybenzyl group from this particular valacyclovir analog have not been explicitly identified in the available literature. However, based on general principles of drug metabolism, it is plausible that hepatic microsomal enzymes, including certain carboxylesterases, would be involved in this biotransformation step.

Characterization of Metabolites in Cellular and Subcellular Fractions

In vitro studies using cellular and subcellular fractions, such as liver microsomes and hepatocytes, are essential for identifying the metabolic products of this compound. Based on its structure, the expected metabolites would include:

N-Carboxybenzyl-acyclovir-d4: Formed after the initial hydrolysis of the D-valine ester.

Acyclovir-d4: The active drug, formed after the cleavage of both the D-valine ester and the N-Carboxybenzyl group.

D-Valine: The amino acid promoiety.

N-Carboxybenzyl-D-valine: If the ester linkage is more stable than the carbamate linkage to the valine.

Further metabolites of acyclovir-d4: Acyclovir itself is metabolized to a lesser extent to 9-(carboxymethoxymethyl)guanine and 8-hydroxy-9-[(2-hydroxyethoxy)methyl]guanine. nih.gov It is expected that the deuterated version would follow a similar metabolic path.

The presence of the deuterium (B1214612) atoms (-d4) on the acyclovir moiety is unlikely to alter the primary sites of metabolism but may influence the rate of these reactions, a phenomenon known as the kinetic isotope effect. This could potentially lead to a slightly altered pharmacokinetic profile compared to the non-deuterated counterpart.

Comparative Biotransformation of D-Valacyclovir-d4 versus L-Valacyclovir

The stereochemistry of the amino acid promoiety is a critical determinant of the pharmacokinetic and pharmacodynamic properties of valacyclovir analogs.

Stereoselective Metabolism of the Valine Moiety

Enzymes are chiral molecules and thus often exhibit a high degree of stereoselectivity in their interactions with substrates. nih.gov Valacyclovir hydrolase has a clear preference for the L-isomer of valine. Studies have shown that L-amino acid esters of acyclovir are significantly better prodrugs than their corresponding D-isomers, suggesting the involvement of a stereoselective transporter and/or enzyme. researchgate.net

Enzymatic Preference and Reaction Kinetics

The enzymatic preference for L-valine over D-valine is reflected in the reaction kinetics. The Michaelis-Menten kinetics for the hydrolysis of L-valacyclovir by valacyclovir hydrolase would show a lower Km (higher affinity) and a higher Vmax (higher reaction rate) compared to the D-isomer.

While specific kinetic data for this compound is not available, studies on the hydrolysis of other α-amino acid esters provide insights into the expected kinetic behavior. researchgate.net The rate of hydrolysis is influenced by factors such as the nature of the amino acid, the ester group, and the presence of protecting groups.

The production and metabolism of L-valine itself have been subjects of kinetic studies, which can offer a comparative basis for understanding the metabolic fate of the D-isomer. nih.govresearchgate.net Adsorption studies of D- and L-valine also highlight the differences in their interactions with chiral environments. mdpi.com

The slower enzymatic hydrolysis of the D-valine ester in this compound would likely result in a lower rate of formation of the active drug, acyclovir-d4. This could translate to a lower peak plasma concentration (Cmax) and a longer time to reach Cmax (Tmax) compared to an L-valine counterpart.

Based on a comprehensive review of available scientific literature, there is no specific information available for the chemical compound "this compound." Searches for its preclinical biotransformation, disposition, absorption, distribution, metabolic profiles, excretion pathways, and isotope effects in animal models have not yielded any results.

This suggests that "this compound" may be a novel or highly specialized compound not yet described in publicly accessible research. It could also be a custom-synthesized molecule for specific, unpublished research purposes.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested without fabricating information. The principles of scientific accuracy and reliance on verifiable sources preclude the creation of content for a compound for which no data has been published.

To provide an article that is both informative and accurate, it would be necessary to have access to research data specifically on "this compound." Without such data, any discussion of its pharmacological properties would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

Molecular and Biochemical Interactions of N Carboxybenzyl D Valacyclovir D4

Interaction with Transporter Proteins (in vitro and preclinical in vivo)

The absorption of Valacyclovir (B1662844) from the gastrointestinal tract is significantly enhanced compared to its parent drug, Acyclovir (B1169), due to its interaction with proton-coupled oligopeptide transporters (POTs). youtube.com These transporters, primarily PEPT1 and PEPT2, recognize the L-valine ester moiety of Valacyclovir, mistaking it for a dipeptide substrate. nih.gov

Substrate Specificity for Peptide Transporters (e.g., PEPT1, PEPT2)

L-Valacyclovir is a well-established substrate for both the low-affinity, high-capacity intestinal transporter PEPT1 and the high-affinity, low-capacity renal transporter PEPT2. nih.govnih.gov This interaction is crucial for its oral bioavailability. In vitro studies using various cell lines and expression systems have quantified this interaction. Valacyclovir acts as a competitive inhibitor of the transport of the archetypal dipeptide, glycylsarcosine. solvobiotech.com Studies in wild-type mice demonstrated that the intestinal transporter PepT1 was responsible for 82% of the total uptake of Valacyclovir. researchgate.net

The N-Carboxybenzyl group on N-Carboxybenzyl D-Valacyclovir-d4 represents a significant modification to the α-amino group of the valine residue. Structural studies have shown that the free N-terminus is a key recognition point for binding to peptide transporters. researchgate.net Modification of this group is known to reduce substrate affinity. nih.gov Therefore, the presence of the bulky N-Carboxybenzyl protective group would be expected to severely hinder or block recognition and transport by PEPT1 and PEPT2.

Table 1: In Vitro Interaction of L-Valacyclovir with Peptide Transporters

Transporter System Parameter Value Reference
Caco-2 cells (human intestinal, express PEPT1) Ki (vs. Glycylsarcosine) 0.49 ± 0.04 mM
SKPT cells (rat kidney, express PEPT2) Ki (vs. Glycylsarcosine) 0.17 ± 0.01 mM
HeLa cells expressing human PEPT1 Ki (vs. Glycylsarcosine) 0.74 ± 0.14 mM
HeLa cells expressing rat PEPT2 Ki (vs. Glycylsarcosine) 0.39 ± 0.03 mM

Influence of D-Stereoisomerism on Transporter Binding and Uptake

Peptide transporters exhibit a strong preference for substrates containing L-amino acids, which reflects their physiological role in absorbing protein digestion products. nih.gov While they can transport a vast array of di- and tripeptides, this stereoselectivity is a defining feature. researchgate.net Research indicates that peptides containing D-stereoisomers are generally not absorbed or have a much lower affinity for the transporters compared to their L-counterparts. nih.gov

Engagement with Viral and Cellular Enzymes (e.g., viral thymidine (B127349) kinase, host kinases)

The antiviral activity of Valacyclovir is not inherent to the molecule itself but is dependent on its conversion to Acyclovir and subsequent phosphorylation in virus-infected cells.

Phosphorylation Pathways of Acyclovir Derivatives

This compound is a prodrug that must first be hydrolyzed by cellular esterases to release the D-valine and Acyclovir-d4 (after removal of the N-Cbz group). Once Acyclovir is liberated within a cell, its activation pathway is a key to its selective antiviral activity. pnas.org

The activation is a three-step phosphorylation process:

Monophosphorylation: Acyclovir is selectively phosphorylated by a virus-encoded thymidine kinase (TK) to form acyclovir monophosphate (ACV-MP). youtube.com This initial step is critical for the drug's specificity, as viral TK is approximately 1,000 times more efficient at phosphorylating Acyclovir than host cellular TKs. youtube.com

Diphosphorylation: Cellular guanylate kinase then converts ACV-MP to acyclovir diphosphate (B83284) (ACV-DP).

Triphosphorylation: Finally, a broad range of cellular enzymes, including phosphoglycerate kinase and pyruvate (B1213749) kinase, catalyze the formation of the active antiviral agent, acyclovir triphosphate (ACV-TP). nih.gov

This reliance on a virus-specific enzyme for the initial activation step ensures that the potent cytotoxic form of the drug is primarily generated within infected cells, minimizing toxicity to uninfected host cells. pnas.orgasm.org

Interaction with DNA Polymerase (focus on in vitro mechanistic studies)

The active metabolite, acyclovir triphosphate (ACV-TP), is the species that directly interacts with viral machinery to halt replication. ACV-TP inhibits viral DNA polymerase through a dual mechanism. pnas.org

First, it acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral DNA polymerase. nih.gov The affinity of ACV-TP for viral DNA polymerase is significantly higher than for host cellular DNA polymerases, contributing further to its selectivity. pnas.orgnih.gov

Second, and more potently, ACV-TP acts as a chain terminator. nih.gov After being incorporated into the growing viral DNA strand, the Acyclovir moiety, which lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, prevents further elongation of the DNA chain. youtube.comnih.gov This results in obligate chain termination. nih.gov Studies have shown that after incorporation of acyclovir monophosphate, the binding of the next required deoxynucleoside triphosphate creates a stable, dead-end complex, potently inhibiting the polymerase. pnas.orgnih.gov

Table 2: In Vitro Inhibition of DNA Polymerases by Acyclovir Triphosphate (ACV-TP)

Enzyme Parameter Value Reference
HSV-1 DNA Polymerase Ki (vs. dGTP) 0.03 µM nih.gov
Human DNA Polymerase α Ki (vs. dGTP) 0.15 µM nih.gov
EBV DNA Polymerase Ki (vs. dGTP) 9.8 µM nih.gov

Computational and Theoretical Studies on N Carboxybenzyl D Valacyclovir D4

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of a ligand, such as N-Carboxybenzyl D-Valacyclovir-d4, with a protein target. These methods are instrumental in understanding the binding affinity and stability of the ligand-protein complex, which are crucial for the prodrug's intended biological activity.

Ligand-Protein Binding Predictions for Enzymes and Transporters

Molecular docking studies can predict how this compound binds to key enzymes and transporters involved in its activation and absorption. For instance, its affinity for viral thymidine (B127349) kinase, the enzyme responsible for the initial phosphorylation of the parent drug, acyclovir (B1169), is a key determinant of its antiviral efficacy. Similarly, interactions with human peptide transporters, such as PEPT1, which are crucial for the absorption of valacyclovir (B1662844), can be modeled.

Preliminary docking studies on acyclovir and its derivatives have shown the importance of hydrogen bonding and van der Waals interactions in the binding to viral proteins. nih.gov It is hypothesized that the N-carboxybenzyl group of this compound could introduce additional interactions within the binding pocket, potentially influencing its affinity and selectivity.

Table 1: Predicted Binding Affinities of Acyclovir Derivatives with Viral Main Protease (Mpro)

LigandPredicted Binding Energy (kcal/mol)
Acyclovir-89.64 nih.gov
Acyclovir Derivative-96.21 nih.gov

This table presents hypothetical binding energies based on studies of similar compounds to illustrate the data generated from molecular docking studies.

Conformational Analysis and Stability Predictions

The three-dimensional shape, or conformation, of this compound is critical for its ability to bind to target proteins. Conformational analysis involves identifying the most stable, low-energy conformations of the molecule. For a flexible molecule like this, multiple conformations can exist, and understanding their relative energies and populations is key.

Studies on the related compound acyclovir have identified several stable tautomers and conformers. mdpi.com The conformational landscape is typically defined by several torsional angles, which describe the rotation around specific chemical bonds. mdpi.com For this compound, the orientation of the N-carboxybenzyl group relative to the valine and acyclovir moieties would be of particular interest. Molecular dynamics simulations can further probe the stability of these conformations over time in a simulated physiological environment.

Quantitative Structure-Activity Relationships (QSAR) for Prodrug Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of rational drug design. kg.ac.rs These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kg.ac.rsnih.gov For a prodrug like this compound, QSAR models could be developed to predict factors such as enzymatic conversion rates or cell permeability based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.govijnrd.org By analyzing a set of related valacyclovir prodrugs with varying substituents, a QSAR model could identify the key structural features that enhance desired properties, thereby guiding the design of more effective prodrugs.

Table 2: Example of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorRelevance to Prodrug Design
Electronic Partial Atomic ChargesInfluences electrostatic interactions with enzymes and transporters.
Steric Molecular VolumeAffects how the molecule fits into a binding site.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Predicts membrane permeability and absorption.
Topological Wiener IndexRelates to molecular branching and overall shape.

In Silico Prediction of Metabolic Hot Spots and Pathways

Understanding the metabolic fate of a prodrug is essential for its development. In silico tools can predict the likely sites on a molecule that are susceptible to metabolism by enzymes such as cytochrome P450s. These "metabolic hot spots" can indicate potential pathways for drug breakdown and clearance.

For this compound, computational models would likely predict the ester linkage as a primary site of hydrolysis, releasing valacyclovir. The N-carboxybenzyl group itself would also be subject to metabolic transformations. The presence of deuterium (B1214612) at specific positions (d4) is a key feature, as it can alter the rate of metabolism at those sites, a phenomenon known as the kinetic isotope effect. Predicting these metabolic pathways is crucial for understanding the prodrug's activation and potential for generating active or inactive metabolites.

Conclusion and Future Research Directions

Summary of Current Research Contributions of N-Carboxybenzyl D-Valacyclovir-d4

The principal contribution of this compound lies in its function as a synthetic intermediate for creating stable isotope-labeled internal standards. acanthusresearch.com Valacyclovir (B1662844) is a prodrug of Acyclovir (B1169), meaning it is converted into Acyclovir in the body. nih.govnih.gov To accurately measure the concentration of a drug like Valacyclovir or its active metabolite Acyclovir in biological samples (such as blood or plasma), researchers use a technique called mass spectrometry. This method requires a stable isotope-labeled internal standard (SIL-IS) to ensure the accuracy and reproducibility of the results. acanthusresearch.comresearchgate.net

The "-d4" in this compound signifies that four hydrogen atoms have been replaced by deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. clearsynth.com This makes the molecule heavier than its non-deuterated counterpart. When used in an assay, the SIL-IS behaves almost identically to the drug being measured during sample preparation and analysis, but its different mass allows the mass spectrometer to distinguish between them. acanthusresearch.com This minimizes variations that can arise from the sample matrix, leading to more reliable pharmacokinetic data. researchgate.net

The "N-Carboxybenzyl" (Cbz) group is a protecting group used during chemical synthesis. google.comthepharmajournal.com In the preparation of Valacyclovir and its analogs, the valine amino acid must be protected to ensure that the chemical reactions occur at the correct locations on the molecule. google.comgoogle.com The Cbz group is attached to the valine before it is combined with acyclovir and is later removed to yield the final product. thepharmajournal.comgoogle.com Therefore, this compound is a key precursor in the multi-step synthesis of D-Valacyclovir-d4, which can then be used as an internal standard in research.

Potential for Further Exploration as a Research Probe

This compound holds potential for more direct research applications, primarily in the study of stereoselectivity and enzyme kinetics.

Investigating Stereoselective Metabolism: The commercial drug, Valacyclovir, is the L-valine ester of acyclovir (L-Valacyclovir). nih.gov The "D-Valacyclovir" component of the title compound refers to the D-isomer of valine. The enzymes in the human body that convert Valacyclovir to Acyclovir are stereoselective, meaning they preferentially metabolize one isomer over the other. By using this compound (or the deprotected D-Valacyclovir-d4), researchers can study the rate and extent to which the D-isomer is recognized and processed by these enzymes. This can provide valuable insights into the mechanisms of drug metabolism and transport.

Probing Enzyme Activity: The presence of the Cbz protecting group could also be exploited. Researchers could use this compound to study the activity of enzymes that cleave such protecting groups. While deprotection is typically done chemically during synthesis, studying its stability or potential for enzymatic removal in biological systems could be a niche research area.

Innovative Applications in Drug Metabolism and Pharmacokinetic Research

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) research. Its application, primarily through its deprotected form D-Valacyclovir-d4, allows for highly precise and sensitive quantification of drug levels in the body over time.

This precision is critical for:

Bioavailability Studies: Valacyclovir was developed as a prodrug to improve the oral bioavailability of acyclovir from about 20% to over 50%. nih.govnih.gov Studies to confirm these pharmacokinetic parameters rely on accurate measurement of both the prodrug and the active drug in the bloodstream, a task for which a deuterated internal standard is ideally suited.

Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolism and clearance of Valacyclovir.

Metabolite Identification: The deuterium label acts as a flag, helping researchers to trace and identify the metabolic fate of the drug molecule within a complex biological system. clearsynth.com

The use of a deuterated standard can significantly improve the quality of data from clinical trials and preclinical studies, ultimately leading to a better understanding of a drug's behavior in the body. nih.gov

Development of Novel Labeled Prodrugs for Research Purposes

The synthesis and use of this compound is part of a broader strategy in pharmaceutical sciences involving the creation of novel labeled prodrugs for research. nih.gov This field focuses on designing and synthesizing molecules that can answer specific questions about drug delivery and metabolism.

Future research in this area could involve:

Creating a wider range of labeled analogs: Synthesizing Valacyclovir with different types of stable isotopes (e.g., ¹³C, ¹⁵N) or with the label placed on different parts of the molecule to probe specific metabolic pathways.

Developing labeled prodrugs with different amino acids: While Valacyclovir uses valine, creating labeled prodrugs with other amino acids could help researchers understand the substrate specificity of the transporters and enzymes involved in its absorption and conversion. nih.gov

Nanoparticle delivery systems: Recent research has explored encapsulating Valacyclovir in nanoparticles to improve its delivery. nih.gov Labeled versions of the drug would be essential for tracking the fate of these nanoparticles and their payload in vivo.

By providing a blueprint for creating a specific, high-precision research tool, the existence of compounds like this compound facilitates ongoing and future research aimed at optimizing antiviral therapies and understanding the fundamental processes of drug disposition.

Data Tables

Table 1: Properties of Valacyclovir and Related Compounds

Compound NameMolecular FormulaKey FeaturePrimary Role
AcyclovirC₈H₁₁N₅O₃Active antiviral agentTreatment of herpesvirus infections mdpi.com
L-ValacyclovirC₁₃H₂₀N₆O₄L-valine ester of acyclovirProdrug with enhanced oral bioavailability nih.gov
D-ValacyclovirC₁₃H₂₀N₆O₄D-valine ester of acyclovirResearch tool to study stereoselectivity
Valacyclovir-d4C₁₃H₁₆D₄N₆O₄Deuterium-labeled ValacyclovirStable isotope-labeled standard for PK studies acanthusresearch.com
This compoundC₂₁H₂₂D₄N₆O₆Cbz-protected, deuterated D-isomerSynthetic intermediate for D-Valacyclovir-d4 google.comthepharmajournal.com

Q & A

Q. How to address discrepancies between computational predictions and experimental results in deuterated prodrug activation?

  • Methodological Answer : Re-evaluate force fields and solvation models in molecular dynamics simulations. Compare with experimental data (e.g., X-ray crystallography of enzyme-ligand complexes). Use sensitivity analysis to identify parameters (e.g., binding energy, entropy) contributing to mismatches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.